1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
CAS No.: 1396869-22-9
Cat. No.: VC6468474
Molecular Formula: C16H18FNO2S2
Molecular Weight: 339.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396869-22-9 |
|---|---|
| Molecular Formula | C16H18FNO2S2 |
| Molecular Weight | 339.44 |
| IUPAC Name | 1-(4-fluoro-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
| Standard InChI | InChI=1S/C16H18FNO2S2/c1-12-11-14(17)4-5-16(12)22(19,20)18-8-6-13(7-9-18)15-3-2-10-21-15/h2-5,10-11,13H,6-9H2,1H3 |
| Standard InChI Key | GOYNDPREJWVBOU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Introduction
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that belongs to the category of sulfonamides. It features a piperidine ring, a sulfonyl group, and a fluorinated methylphenyl moiety, along with a thiophene ring, which enhances its chemical diversity and potential applications in various fields.
Synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
The synthesis of this compound typically involves multiple steps, including sulfonylation reactions. Common reagents for sulfonylation include chlorosulfonic acid or sulfonyl chlorides under basic conditions. The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed.
Synthetic Route Overview
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Starting Materials: Thiophen-2-ylpiperidine and 4-fluoro-2-methylbenzenesulfonyl chloride.
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Reaction Conditions: Basic conditions, such as the presence of a base like pyridine or triethylamine, are often required to facilitate the sulfonylation reaction.
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Purification Methods: Techniques like column chromatography may be used to purify the final product.
Chemical Reactions and Stability
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo several types of chemical reactions, including oxidation and substitution reactions. The compound is likely stable under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups that can undergo protonation or deprotonation.
Stability Considerations
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Acidic Conditions: May undergo protonation of the piperidine nitrogen.
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Basic Conditions: May undergo deprotonation of the sulfonyl group.
Mechanism of Action and Biological Activity
The sulfonamide group in 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine may inhibit certain enzymes by mimicking substrates or co-factors involved in biochemical pathways. This interaction could lead to modulation of receptor activity or inhibition of metabolic processes.
Potential Applications
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Pharmaceuticals: Potential use in drug development due to its structural features.
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Biological Targets: May interact with specific enzymes or receptors.
Comparison with Similar Compounds
Other compounds featuring sulfonyl groups and heterocyclic rings, such as N-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine, exhibit diverse biological activities and chemical properties . These compounds highlight the importance of structural variations in influencing biological activity.
Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine | C15H16FNO2S | 321.4 | Piperidine ring, sulfonyl group, fluorinated methylphenyl moiety |
| N-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | C20H15FN2O3S2 | 414.5 | Oxazol ring, sulfonyl group, thiophene ring |
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